molecular formula C6H6ClN3O B14908450 2-Chloro-5-methylpyrimidine-4-carboxamide

2-Chloro-5-methylpyrimidine-4-carboxamide

Cat. No.: B14908450
M. Wt: 171.58 g/mol
InChI Key: XFVBAWDWXCXIEP-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxamide typically involves the chlorination of 5-methylpyrimidine-4-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-methylpyrimidine-4-carboxamide in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products such as 2-azido-5-methylpyrimidine-4-carboxamide, 2-thiocyanato-5-methylpyrimidine-4-carboxamide, or 2-methoxy-5-methylpyrimidine-4-carboxamide.

    Oxidation: Products such as 2-chloro-5-methylpyrimidine-4-carboxylic acid.

    Reduction: Products such as 2-chloro-5-methylpyrimidine-4-amine or 2-chloro-5-methylpyrimidine-4-alcohol.

Scientific Research Applications

2-Chloro-5-methylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, depending on the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine-5-carboxylic acid
  • 2-Chloro-5-methylpyrimidine
  • 5-Methyl-2-chloropyrimidine

Uniqueness

2-Chloro-5-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-5-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-3-2-9-6(7)10-4(3)5(8)11/h2H,1H3,(H2,8,11)

InChI Key

XFVBAWDWXCXIEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)N)Cl

Origin of Product

United States

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